molecular formula C16H18N2O3S3 B2394924 (Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one

(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2394924
M. Wt: 382.5 g/mol
InChI Key: GBOKMPWJGOKKRG-ZROIWOOFSA-N
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Description

The compound “(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one” belongs to the class of (Z)-5-benzylidene-2-thioxothiazolidin-4-one derivatives, which are characterized by a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold. This structural motif is critical for biological activities such as tyrosinase inhibition, antioxidant effects, and antimicrobial action .

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S3/c1-17(2)12-5-3-11(4-6-12)9-14-15(19)18(16(22)23-14)13-7-8-24(20,21)10-13/h3-6,9,13H,7-8,10H2,1-2H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOKMPWJGOKKRG-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex molecular structure that includes:

  • A thiazolidin-4-one core.
  • A dimethylaminobenzylidene substituent.
  • A dioxidotetrahydrothiophene moiety.

This unique arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 30 µM against breast and colon cancer cells, suggesting that modifications in the side chains can enhance anticancer efficacy .

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15
This compoundHT-29 (colon cancer)20

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, MIC values ranged from 12.5 µg/mL to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating moderate inhibition potential . This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.

EnzymeIC50 (µM)
Acetylcholinesterase25
Butyrylcholinesterase30

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle proteins.
  • Enzyme Interaction : Binding to active sites of enzymes leading to inhibition and altered metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Variations in substituents on the thiazolidinone ring significantly affect the potency and selectivity of these compounds. For example:

  • The presence of electron-donating groups like dimethylamino enhances activity against certain targets.
  • Modifications at specific positions can lead to improved selectivity for cancer cell lines over normal cells .

Case Studies

Several case studies have documented the therapeutic potential of thiazolidinone derivatives:

  • Case Study on Anticancer Activity : A derivative similar to our compound was tested in vivo in mice models bearing tumors, resulting in significant tumor reduction without notable toxicity .
  • Case Study on Antimicrobial Efficacy : A series of thiazolidinones were evaluated for their antibacterial activity against multi-drug resistant strains, showing promising results that warrant further clinical investigation .

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that compounds similar to (Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one exhibit significant anti-cancer properties. A study highlighted the synthesis of various thiazolidinone derivatives that showed promising cytotoxic effects against different cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The structure's ability to modulate signaling pathways involved in inflammation is a key area of investigation .

Antioxidant Activity

Antioxidant properties are another significant application of this compound. The presence of the thiazolidinone structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include refluxing in polar solvents with appropriate catalysts to achieve high yields. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines, including breast and lung cancer cells. These studies often utilize assays like MTT or SRB to quantify cell viability post-treatment with the compound .

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in reducing tumor growth and modulating inflammatory responses. Results indicate a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Selected Analogs

Compound Name Position 3 Substituent Position 5 Substituent Key Activities IC50 (Tyrosinase) Synthesis Yield (%) Reference ID
(Z)-5-(4-Hydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one (Analog 1) Cyclohexyl 4-Hydroxybenzylidene Anti-tyrosinase, antioxidant 5.21 µM 65–91
(Z)-5-(3,4-Dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Cyclohexyl 3,4-Dihydroxybenzylidene Enhanced antioxidant activity, ROS scavenging 1.03 µM 65–91
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one Unsubstituted 3-Fluorobenzylidene Antimicrobial (broad-spectrum) N/A 90
(Z)-5-(4-Ethoxybenzylidene)-3-(2-aminoethyl)thiazolidine-2,4-dione 2-Aminoethyl 4-Ethoxybenzylidene Anticancer (in silico binding affinity) N/A 69–93
Target Compound: (Z)-5-(4-(Dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one 1,1-Dioxidotetrahydrothiophen-3-yl 4-(Dimethylamino)benzylidene Hypothesized: Tyrosinase inhibition, antioxidant, enhanced solubility N/A N/A (Inferred)

Key Differences and Implications

Substituent Effects on Bioactivity

  • Position 3 Modifications: Cyclohexyl substituents (e.g., Analog 1) improve lipophilicity (high log P), favoring skin permeation and tyrosinase inhibition . Aminoethyl or dibenzylaminoethyl groups () enable hydrogen bonding with biological targets, which may enhance anticancer activity .
  • Position 5 Modifications: Electron-donating groups (e.g., 4-hydroxy, 3,4-dimethoxy) on the benzylidene ring correlate with antioxidant and anti-tyrosinase activities. Fluorinated benzylidenes (e.g., 3-fluoro in ) enhance antimicrobial activity due to increased electronegativity and membrane penetration .

Pharmacological Performance

  • Tyrosinase Inhibition: Analogs with dihydroxybenzylidene groups (e.g., IC50 = 1.03 µM in ) outperform kojic acid (IC50 = 25.26 µM) due to competitive/non-competitive binding modes . The target compound’s dimethylamino group may further enhance binding via electrostatic interactions.
  • Antioxidant Activity: Compounds with hydroxyl/methoxy groups () reduce ROS and peroxynitrite levels. The dimethylamino group’s electron-donating capacity could amplify these effects .

Molecular Docking and Kinetic Studies

  • Binding Modes : Cyclohexyl analogs bind tyrosinase’s active/allosteric sites (). The target compound’s sulfone group may interact with copper ions in the enzyme’s active site, mimicking kojic acid’s mechanism .
  • Kinetic Behavior: Competitive inhibition (e.g., Analog 2 in ) vs. non-competitive (Analog 3) highlights substituent-dependent mechanisms. The target compound’s dual substituents may enable mixed inhibition .

Preparation Methods

Core Rhodanine Synthesis with Sulfone Substituent

The 3-(1,1-dioxidotetrahydrothiophen-3-yl) substituent is introduced during the formation of the rhodanine core. Adapted from the synthesis of 3-benzyl-2-thioxothiazolidin-4-one, the following steps are proposed:

  • Sulfone Precursor Preparation :
    Tetrahydrothiophen-3-amine is oxidized to 1,1-dioxidotetrahydrothiophen-3-amine using hydrogen peroxide in acetic acid.
  • Rhodanine Ring Formation :
    The sulfonated amine reacts with carbon disulfide (CS₂) and chloroacetic acid under basic conditions to form 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one. This mirrors the synthesis of N-cyclohexylrhodanine, where amines react with mercaptoacetate derivatives.

Reaction Conditions :

  • Solvent: Dichloromethane or ethanol
  • Catalyst: Trimethylamine or sodium acetate
  • Temperature: Room temperature to reflux (40–80°C)
  • Yield: 70–85%

Benzylidene Condensation

The benzylidene group is introduced via Knoevenagel condensation between the rhodanine core and 4-dimethylaminobenzaldehyde. This step is critical for achieving the Z-configuration.

Procedure :

  • Reagents :
    • 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
    • 4-Dimethylaminobenzaldehyde
    • Acetic acid (solvent and catalyst)
    • Sodium acetate (base)
  • Mechanism :
    The aldehyde undergoes nucleophilic attack by the active methylene group of the rhodanine, followed by dehydration to form the benzylidene moiety. The Z-isomer is favored due to steric and electronic effects.

Optimization :

  • Molar Ratio : 1:1.1 (rhodanine:aldehyde) for excess aldehyde
  • Temperature : Reflux (100–120°C)
  • Time : 5–20 hours
  • Yield : 65–91%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 7.45–7.42 ppm : Doublet for aromatic protons of the benzylidene group.
    • δ 3.10 ppm : Singlet for N(CH₃)₂.
    • δ 5.18 ppm : Multiplet for tetrahydrothiophen-3-yl sulfone protons.
  • ¹³C NMR :

    • δ 201.1 ppm : C=S group.
    • δ 174.0 ppm : C=O of thiazolidinone.
    • δ 134.8 ppm : Quaternary carbon of the benzylidene group.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Formula : C₁₇H₁₉N₃O₃S₃
  • Exact Mass : 425.06 g/mol
  • Observed [M+H]⁺ : 426.07

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Reference
Rhodanine Core CS₂, chloroacetic acid, NaOAc, reflux 82.6
Sulfone Oxidation H₂O₂, CH₃COOH, 50°C 90
Benzylidene Condensation 4-Dimethylaminobenzaldehyde, AcOH, reflux 78

Challenges and Mitigation Strategies

  • Sulfone Stability : Oxidation of tetrahydrothiophen-3-amine requires controlled conditions to avoid over-oxidation. Use of H₂O₂ in acetic acid at 50°C minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) or recrystallization (dichloromethane/hexane) isolates the target compound.

Q & A

Basic Question: What are the optimal synthetic routes for (Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a condensation reaction between a thiazolidinone precursor (e.g., 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one) and 4-(dimethylamino)benzaldehyde under basic conditions. Key parameters include:

  • Solvent : Ethanol or methanol for solubility and reflux efficiency .
  • Catalyst : Sodium hydroxide or potassium hydroxide to deprotonate intermediates and drive the reaction .
  • Temperature : Reflux (~78°C for ethanol) to ensure completion .
    Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via recrystallization (e.g., ethanol-DMF mixtures) .

Basic Question: How can researchers confirm the stereochemical configuration (Z) of the benzylidene moiety in this compound?

Methodological Answer:
The Z-configuration is confirmed using:

  • Nuclear Magnetic Resonance (NMR) : Coupling constants (J) between the benzylidene proton and adjacent groups. For example, a trans coupling (~12–16 Hz) in 1H^1H-NMR indicates Z-stereochemistry .
  • X-ray Crystallography : Definitive structural elucidation via single-crystal analysis .
  • Computational Modeling : Density functional theory (DFT) calculations to compare energy minima of Z vs. E isomers .

Advanced Question: What strategies resolve contradictions in biological activity data across structurally similar thiazolidinones?

Methodological Answer:
Contradictions arise from substituent effects (e.g., dimethylamino vs. dichlorophenyl groups). Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing dimethylamino with methoxy or halogens) to isolate activity drivers .
  • Target-Specific Assays : Testing against isolated targets (e.g., hemoglobin subunits, kinases) rather than broad phenotypic screens .
  • Data Normalization : Adjusting for solubility differences (e.g., dimethylamino enhances solubility vs. dichloro groups) using logP calculations .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action for this compound’s anticancer activity?

Methodological Answer:
Proposed methodologies:

  • Protein Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify interactions with targets like tubulin or topoisomerases .
  • Gene Expression Profiling : RNA sequencing to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated cancer cells .
  • Enzyme Inhibition Assays : Test inhibition of cyclooxygenase-2 (COX-2) or matrix metalloproteinases (MMPs), common targets for thiazolidinones .

Basic Question: What analytical techniques are critical for characterizing purity and stability of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Advanced Question: How can computational methods predict the reactivity of the thioxothiazolidinone core in functionalization reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
  • Docking Studies : Predict binding affinities for regioselective modifications (e.g., sulfone oxidation) .

Basic Question: What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:
Challenges include:

  • Racemization Risk : Minimized by avoiding high temperatures (>80°C) and using chiral catalysts (e.g., L-proline) .
  • Byproduct Formation : Controlled via slow addition of aldehydes and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate Z/E isomers .

Advanced Question: How do substituents on the benzylidene and tetrahydrothiophen moieties modulate pharmacokinetic properties?

Methodological Answer:

  • Benzylidene Substituents : Dimethylamino enhances solubility and blood-brain barrier penetration vs. halogenated analogs .
  • Tetrahydrothiophen Sulfone : Increases metabolic stability by resisting cytochrome P450 oxidation .
  • LogP Adjustments : Hydrophobic substituents (e.g., octyloxy) prolong half-life but reduce renal clearance .

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